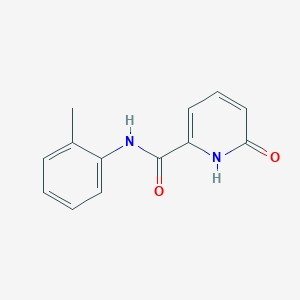

6-Hydroxy-N-(o-tolyl)picolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

N-(2-methylphenyl)-6-oxo-1H-pyridine-2-carboxamide |

InChI |

InChI=1S/C13H12N2O2/c1-9-5-2-3-6-10(9)15-13(17)11-7-4-8-12(16)14-11/h2-8H,1H3,(H,14,16)(H,15,17) |

InChI Key |

BYFOIBJEAAPJSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CC(=O)N2 |

Origin of Product |

United States |

Preclinical Investigations and Biological Activity Profiles of 6 Hydroxy N O Tolyl Picolinamide and Picolinamide Derivatives

Mechanisms of Molecular Target Engagement

Picolinamide (B142947) derivatives exert their biological effects through several distinct molecular mechanisms, including the inhibition of key enzymes, the disruption of protein-protein interactions, and the allosteric modulation of receptors.

The picolinamide structure has been successfully employed to generate potent and selective inhibitors for a range of enzymes critical in human disease.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: A series of 6-substituted picolinamide derivatives have been synthesized and identified as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes. nih.govnih.gov Optimization of an initial screening hit led to the discovery of highly potent and metabolically stable compounds. nih.gov Structure-activity relationship (SAR) studies on these 6-substituted picolinamides revealed key structural features that govern their inhibitory activity. nih.govresearchgate.net For example, one optimized compound demonstrated excellent efficacy in a mouse pharmacodynamic model, leading to reduced fasting blood glucose and insulin levels after oral administration. nih.gov

| Compound | Structure | h11β-HSD1 IC₅₀ (nM) | m11β-HSD1 IC₅₀ (nM) |

|---|---|---|---|

| Compound 1 (Lead) | N-cyclohexyl-6-(piperidin-1-yl)picolinamide | 150 | 180 |

| Compound 24 | Structure optimized from lead | 3 | 4 |

| Compound 25 | Structure optimized from lead | 6 | 7 |

TBK1, IKK-e Inhibition: TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε) are noncanonical IKK family members that are crucial mediators in innate immunity signaling pathways. nih.govnih.gov Their aberrant activation is associated with inflammatory and autoimmune diseases, making them attractive therapeutic targets. domainex.co.uk Small-molecule inhibitors, such as Amlexanox, have been developed to specifically target TBK1 and IKKε by competing for ATP binding. invivogen.com While specific picolinamide derivatives have not been extensively reported as direct inhibitors of TBK1/IKKε, the development of kinase inhibitors based on diverse heterocyclic scaffolds suggests that the picolinamide framework could be adapted for this purpose. Inhibition of TBK1/IKKε is a validated mechanism for modulating inflammatory responses. domainex.co.ukresearchgate.net

WDR5, MLL1 Inhibition: The interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1) is essential for the histone H3K4 methyltransferase activity of the MLL1 core complex. nih.govnih.gov Disruption of this protein-protein interaction (PPI) has emerged as a therapeutic strategy in certain cancers, particularly leukemias with MLL1 rearrangements. nih.gov This disruption effectively inhibits the enzymatic activity of MLL1. High-affinity peptidomimetics and novel phenyltriazole scaffold inhibitors have been designed to block the WDR5-MLL1 interaction, demonstrating a proof-of-concept for this approach. nih.govnih.gov This strategy of targeting the enzymatic activity of a complex via disruption of a critical PPI represents a promising avenue for the development of novel therapeutics, a strategy for which picolinamide-based scaffolds could be explored.

Targeting protein-protein interactions (PPIs) is a promising strategy for therapeutic intervention in diseases where aberrant protein complexes drive pathology. As noted in the previous section, the disruption of the WDR5-MLL1 interaction serves as a prime example of this approach. Small molecules can be designed to bind to one of the protein partners, physically preventing the formation of the larger complex and thereby inhibiting its downstream function. nih.gov The MLL1 complex requires the interaction with WDR5 for its structural integrity and enzymatic activity; small-molecule inhibitors that bind to a well-defined pocket on WDR5 effectively antagonize MLL1 activity. nih.gov This demonstrates that even for targets historically considered "undruggable," small molecules can be developed to effectively disrupt PPIs and inhibit biological function.

Picolinamide derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a G-protein coupled receptor involved in CNS functions. A series of N-(4-acetamido)-phenylpicolinamides demonstrated submicromolar potency at both human and rat mGlu4 receptors. nih.gov Allosteric modulation, where a compound binds to a site on the receptor distinct from the endogenous ligand binding site, offers a nuanced way to control receptor activity. These PAMs enhance the receptor's response to the endogenous ligand, glutamate. nih.govnih.gov

| Compound ID | hmGlu4 EC₅₀ (nM) | rmGlu4 EC₅₀ (nM) |

|---|---|---|

| 9a | 1540 | 2040 |

| 9j | 328 | 567 |

| 10a | 403 | 509 |

Antimicrobial and Antifungal Activities

The picolinamide scaffold is a foundational component of numerous compounds developed for controlling pathogenic microbes, including fungi, bacteria, and insects, through highly specific mechanisms of action.

Certain picolinamide and benzamide derivatives exhibit potent antifungal activity by targeting Sec14p, the primary phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.govnih.gov This protein is essential for fungal viability as it plays a critical role in maintaining lipid homeostasis, which is necessary for Golgi-mediated protein secretion. nih.gov Chemogenomic profiling and biochemical assays identified Sec14p as the sole essential target for these compounds. nih.gov The mechanism of inhibition has been elucidated through the co-crystallization of a picolinamide derivative with Sec14p, which confirmed that the inhibitor binds within the lipid-binding pocket of the protein, thereby arresting its lipid transfer cycle. nih.govnih.govbiorxiv.org This targeted disruption of a fundamental fungal cellular process provides a clear mechanism for the compounds' antifungal effects.

Antibacterial: A significant discovery in this area is a picolinamide derivative, 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate, which shows potent and highly selective activity against the pathogenic bacterium Clostridioides difficile. nih.govacs.orgnih.gov This is particularly important because broad-spectrum antibiotics can disrupt the natural gut microbiota, creating an environment where C. difficile can proliferate. nih.gov This selective picolinamide compound targets bacterial cell wall biosynthesis and shows minimal activity against other major gut bacteria, offering a promising targeted therapeutic approach. nih.govnih.govresearchgate.net Across numerous strains of C. difficile, the compound demonstrated potent activity. acs.orgnih.gov

| Metric | Value (µg/mL) |

|---|---|

| MIC₅₀ (across 101 strains) | 0.12 |

| MIC₉₀ (across 101 strains) | 0.25 |

Fungicidal: In the agricultural sector, picolinamide fungicides represent a novel class of respiration inhibitors. Compounds like fenpicoxamid and florylpicoxamid target the quinone-inside (Qi) site of the mitochondrial complex III. nih.govresearchgate.netmdpi.com This binding action inhibits the electron transport chain, which disrupts fungal respiration and leads to cell death. researchgate.netapvma.gov.au This distinct mode of action is valuable for resistance management, as it does not exhibit cross-resistance with other fungicide classes like strobilurins, which target the Qo site of the same complex. nih.govrevistacultivar.com Florylpicoxamid has demonstrated broad-spectrum activity against numerous plant pathogenic fungi. nih.govrevistacultivar.com

Insecticidal and Acaricidal: A series of novel isoxazoline cyclopropyl-picolinamide derivatives have been designed as potent insecticides. nih.govacs.org The isoxazoline class of pesticides acts by modulating GABA-gated chloride channels in insects, leading to hyperexcitation and paralysis. wikipedia.orgmsdvetmanual.com Bioassays have shown that specific derivatives, such as FSA37, exhibit excellent insecticidal activity against several major agricultural pests, with potency exceeding that of some existing commercial insecticides. nih.govacs.org Importantly, these novel picolinamide derivatives have also shown significantly lower acute toxicity to non-target organisms like bees compared to other isoxazoline insecticides. nih.gov Given that the isoxazoline class is known for its activity against both insects and acarids (mites and ticks), these picolinamide derivatives hold potential for broad-spectrum ectoparasiticide control. msdvetmanual.com

Herbicidal: Derivatives of picolinic acid, the parent acid of picolinamides, are a well-established class of synthetic auxin herbicides. nih.govresearchgate.net Newer generations of these compounds, such as 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids and 6-indazolyl-2-picolinic acids, have been developed with potent herbicidal activity. mdpi.comnih.gov These compounds act by mimicking the plant hormone auxin, leading to uncontrolled growth and plant death. They exert their effect by binding to the auxin receptor, specifically the F-box protein AFB5. nih.gov Certain novel derivatives have shown significantly greater root growth inhibitory activity against weeds than commercial herbicides like picloram. mdpi.com

Preclinical Antineoplastic Potency

Picolinamide derivatives have emerged as a promising class of compounds with significant potential in oncology. Preclinical studies have demonstrated their ability to inhibit cancer cell growth through various mechanisms.

Inhibition of Cancer Cell Proliferation (In vitro Models)

Numerous novel picolinamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. For instance, a series of picolinamide-based derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and showed effective antiproliferative activity. nih.govscispace.com Specifically, compounds 8j and 8l from this series demonstrated notable activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines. nih.gov

In another study, two series of picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties were synthesized and screened for their cytotoxic activity against the A549 cancer cell line. nih.gov Furthermore, N-methylpicolinamide-4-thiol derivatives have been evaluated on human cancer cell lines, with one compound, 6p, displaying potent and broad-spectrum anti-proliferative activities. nih.gov

The table below summarizes the in vitro anticancer activity of selected picolinamide and nicotinamide derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Nicotinamide Derivative 7 | HCT-116 (Colon) | 15.7 | Sorafenib (9.30 µM) |

| Nicotinamide Derivative 7 | HepG2 (Liver) | 15.5 | Sorafenib (7.40 µM) |

| Nicotinamide Derivative 10 | HCT-116 (Colon) | 15.4 | Sorafenib (9.30 µM) |

| Nicotinamide Derivative 10 | HepG2 (Liver) | 9.8 | Sorafenib (7.40 µM) |

| Nicotinamide Derivative 8 | HCT-116 (Colon) | 5.4 | Sorafenib (9.30 µM) |

| Nicotinamide Derivative 8 | HepG2 (Liver) | 7.1 | Sorafenib (7.40 µM) |

This table is based on data from studies on nicotinamide derivatives, which share a structural relationship with picolinamides. tandfonline.comtandfonline.commdpi.com

Induction of Apoptosis Mechanisms

The anticancer effects of picolinamide derivatives are often linked to their ability to induce apoptosis, or programmed cell death. For example, a study on nicotinamide derivatives, which are structurally related to picolinamides, showed that compound 7 induced apoptosis in HCT-116 colon cancer cells. tandfonline.comtandfonline.com Flow cytometry analysis revealed that treatment with this compound led to an increase in the population of apoptotic cells. tandfonline.com Another picolinamide derivative was found to induce apoptosis in A549 lung cancer cells, as suggested by fragmented nuclei and the activation of caspases 3, 4, and 9. pensoft.net

Angiogenesis Inhibition (e.g., VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, making it an attractive target for cancer therapy. nih.govmdpi.com Several studies have focused on developing picolinamide derivatives as VEGFR-2 inhibitors.

A novel series of picolinamide-based derivatives were designed and synthesized as potent and effective VEGFR-2 inhibitors. nih.govscispace.com Molecular docking studies were performed to understand the binding interactions of these compounds with the VEGFR-2 kinase domain. nih.gov Another study reported two series of picolinamide derivatives that showed potent inhibitory activity against VEGFR-2, with some compounds exhibiting IC50 values in the nanomolar range, even lower than the reference drug sorafenib. nih.gov

Activity in Preclinical Cancer Models (e.g., Murine Pharmacodynamic Models)

The in vivo efficacy of picolinamide derivatives has been investigated in preclinical animal models. For instance, radiofluorinated nicotinamide and picolinamide derivatives have been developed as diagnostic probes for melanoma detection in mouse models. mdpi.com These studies involve establishing melanoma-bearing mice to evaluate the tumor uptake and in vivo stability of the compounds. mdpi.com While specific therapeutic efficacy data for 6-Hydroxy-N-(o-tolyl)picolinamide in murine cancer models is not available, these studies highlight the use of such models to assess the in vivo behavior of picolinamide derivatives.

Other Biological Activities in Preclinical Models

Beyond their antineoplastic properties, certain picolinamide derivatives have been explored for their effects on metabolic processes.

Metabolic Modulation (e.g., Glucose Homeostasis in Murine Models)

Research has been conducted on a series of 6-substituted picolinamide derivatives for their inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov One of the optimized compounds was found to be efficacious in a mouse pharmacodynamic model, where it reduced fasting blood glucose and insulin levels in a high-fat diet/streptozotocin-induced diabetic mouse model after oral administration. nih.gov This suggests a potential role for certain picolinamide derivatives in modulating glucose homeostasis.

Anti-inflammatory Pathways

While specific preclinical data on the anti-inflammatory pathways of 6-Hydroxy-N-(o-tolyl)picolinamide are not extensively detailed in publicly available research, the broader class of picolinamide derivatives has been a subject of investigation for anti-inflammatory properties. Research into structurally related compounds suggests potential mechanisms of action that may be relevant.

One area of exploration involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). A series of 6-substituted picolinamide derivatives were synthesized and identified as potent inhibitors of this enzyme. nih.gov The inhibition of 11β-HSD1 is a therapeutic target for managing metabolic syndrome, and because of the link between metabolic dysfunction and inflammation, this pathway is of interest. In preclinical models, a lead compound from this series demonstrated excellent activity in a mouse ex vivo pharmacodynamic model and led to reduced blood glucose and improved lipid profiles in ob/ob mice after oral administration. nih.gov

Furthermore, other amide-containing compounds have been evaluated for their anti-inflammatory effects. For instance, certain sulfonamide derivatives have demonstrated anti-inflammatory activity. nih.gov While not direct derivatives of picolinamide, the investigation into amide and sulfonamide hybrids provides a broader context for the potential anti-inflammatory mechanisms of such chemical scaffolds. nih.gov

Research Findings on Anti-inflammatory Activity of Picolinamide Derivatives

Selective Targeting of Pathogenic Microbiota

A significant focus of research on picolinamide derivatives has been their potential for selective antimicrobial activity, particularly against pathogenic bacteria and fungi. This selectivity is crucial for developing treatments that minimize harm to the host's beneficial microbiota.

Studies have identified a class of picolinamide antibacterials that exhibit potent and selective activity against the pathogenic bacterium Clostridioides difficile. nih.gov This selectivity is a key attribute, as broad-spectrum antibiotics can disrupt the natural gut flora, contributing to the recurrence of C. difficile infections. Through structure-activity relationship (SAR) studies, researchers have optimized the picolinamide structure to achieve over 1000-fold selectivity for C. difficile compared to methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One optimized picolinamide compound demonstrated exceptional selectivity against C. difficile while showing no activity against other normal Gram-positive and Gram-negative gut bacteria. nih.gov The mechanism of action for some of these potent picolinamides against C. difficile is believed to be the inhibition of cell wall biosynthesis. nih.gov

In the realm of antifungal research, picolinamide and benzamide derivatives have been identified as inhibitors of Sec14p, an essential phosphatidylinositol transfer protein (PITP) in the model organism Saccharomyces cerevisiae and other pathogenic fungi. nih.govresearchgate.net By targeting this essential protein, these compounds exhibit antifungal properties. The identification of Sec14p as the target has been corroborated through genetic and biochemical assays, and the crystal structure of a Sec14p-inhibitor complex has provided a detailed understanding of the inhibition mechanism. nih.gov

Research Findings on Selective Antimicrobial Activity of Picolinamide Derivatives

| Target Organism | Mechanism of Action | Key Finding |

|---|---|---|

| Clostridioides difficile | Inhibition of cell wall biosynthesis nih.gov | Picolinamide analogues show exquisite potency and selectivity, with >1000-fold selectivity for C. difficile over MRSA. nih.gov |

| Pathogenic Fungi (Saccharomyces cerevisiae) | Inhibition of Sec14p (phosphatidylinositol transfer protein) nih.govresearchgate.net | Picolinamide and benzamide scaffolds identified as inhibitors of an essential fungal protein. nih.gov |

Structure Activity Relationship Sar and Design Optimization for 6 Hydroxy N O Tolyl Picolinamide Analogues

Elucidation of Key Structural Motifs for Biological Activity

The molecular architecture of 6-Hydroxy-N-(o-tolyl)picolinamide contains several key motifs that are fundamental to its biological function. SAR studies on related picolinamide (B142947) series reveal the importance of each component: the picolinamide core, the 6-hydroxy group, the amide linker, and the N-aryl substituent.

Picolinamide Core : The pyridine (B92270) ring and its associated amide group form the central scaffold. The specific arrangement of the nitrogen atom in the pyridine ring is critical. For instance, studies on antibacterial picolinamides demonstrated that shifting the ring nitrogen from an isonicotinamide (nitrogen at position 4) to a picolinamide (nitrogen at position 2) scaffold resulted in a greater than 1000-fold increase in selectivity for Clostridioides difficile over other bacteria like MRSA. nih.gov This highlights the picolinamide core as a crucial element for achieving target selectivity. nih.gov

The 6-Hydroxy Group : The hydroxyl group at the C-6 position of the pyridine ring is often essential for activity. In studies of bicyclomycin, an antibiotic, replacing the C(6)-hydroxy group with other substituents like alkoxy or thioalkoxy groups led to a dramatic loss of inhibitory activity. nih.gov It is suggested that this hydroxyl group acts as an efficient hydrogen bond donor, interacting with the biological target, or is necessary for a specific chemical rearrangement required for the drug's function. nih.gov This principle is often transferable to other scaffolds where a hydroxyl group is positioned ortho to the ring nitrogen, suggesting its critical role in binding or catalysis.

Amide Linker : The amide bond (-CONH-) serves as a rigid and stable linker connecting the picolinamide core to the aryl substituent. Its planarity and ability to participate in hydrogen bonding are crucial for maintaining the optimal orientation of the two main structural parts, ensuring proper interaction with the target protein.

N-Aryl Group (o-tolyl) : The nature and substitution pattern of the N-aryl group significantly influence the compound's activity. In the parent compound, this is an o-tolyl group. The steric and electronic properties of this ring and its substituents are major determinants of potency and selectivity. The ortho-methyl group dictates a specific dihedral angle relative to the picolinamide core, which can be crucial for fitting into a binding pocket.

Positional and Electronic Effects of Substituents on Bioactivity

Modifying the substituents on both the picolinamide and the N-aryl rings allows for the fine-tuning of a compound's biological activity. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of these substituents play a pivotal role.

In a series of N-aryl carbamates designed as antifungal agents, it was found that the position of substituents on the N-phenyl ring had a significant impact. mdpi.com While para-substituents were generally favorable, moving them to the meta-position slightly decreased activity. mdpi.com Strikingly, placing single substituents at the ortho-position almost completely eliminated antifungal activity, demonstrating a strong negative steric or electronic effect at that position. mdpi.com

Similarly, in the development of α-glucosidase inhibitors, trifluoromethyl substitution at the para-position of a phenyl ring was shown to significantly enhance inhibitory strength compared to substitutions at the ortho or meta positions. researchgate.net This highlights the positive impact of a strong electron-withdrawing group at a specific location.

| Ring Position | Substituent Type | General Effect on Bioactivity | Example |

| N-Aryl Ring | |||

| Ortho | Bulky or Electron-Withdrawing | Often detrimental, may cause steric hindrance or unfavorable electronic interactions. | Ortho-substituted N-phenyl carbamates showed loss of antifungal activity. mdpi.com |

| Meta | Electron-Withdrawing | Can have a moderate, often less pronounced, effect compared to para-substitution. | |

| Para | Electron-Withdrawing (e.g., -CF3) | Frequently enhances potency by improving binding interactions or electronic properties. | Para-trifluoromethyl substitution enhanced α-glucosidase inhibition. researchgate.net |

| Picolinamide Ring | |||

| Position 6 | Hydroxyl (-OH) | Typically crucial for activity, acting as a key hydrogen bond donor. | Essential for activity in the antibiotic bicyclomycin. nih.gov |

| Other Positions | Various Substitutions | Can be modified to improve selectivity and physicochemical properties. | 2,4-substitution on a picolinamide core imparted selectivity for C. difficile. nih.gov |

Stereochemical Influence on Pharmacological Profiles

While 6-Hydroxy-N-(o-tolyl)picolinamide itself is achiral, the introduction of chiral centers into its analogues can have a profound impact on their pharmacological profiles. Biological systems, such as enzymes and receptors, are chiral environments, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a drug molecule.

This differentiation can lead to significant differences in potency, efficacy, and even the mode of action between isomers. In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), SAR studies revealed the importance of stereochemistry. researchgate.net Specifically, replacing a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine moiety led to a 3-fold increase in inhibitory potency. researchgate.net Furthermore, exchanging a morpholine substituent for an (S)-3-hydroxypyrrolidine not only increased activity 10-fold but also improved the molecule's drug-like properties. researchgate.net These examples underscore how fixing the spatial arrangement of key interacting groups through stereochemistry can optimize the fit with a biological target.

The introduction of stereocenters can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity. Therefore, when designing new analogues of 6-Hydroxy-N-(o-tolyl)picolinamide, the strategic introduction of chiral centers is a powerful tool for enhancing pharmacological properties.

Ligand Efficiency and Preclinical Parameter Optimization

In modern drug discovery, optimizing a compound's potency is not sufficient. It is equally important to ensure it possesses favorable preclinical parameters, such as metabolic stability, solubility, and permeability. Metrics like Ligand Efficiency (LE) help guide this optimization process. LE is a measure of the binding energy per heavy atom, providing an assessment of how efficiently a molecule binds to its target.

Optimization of picolinamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) provides a case study in this process. nih.gov Through systematic structural modifications, researchers were able to discover a highly potent and selective inhibitor that was also orally available and demonstrated excellent activity in animal models. nih.gov This process involves balancing potency with physicochemical properties. For instance, increasing lipophilicity can sometimes improve potency but may lead to poor solubility or increased metabolic clearance.

The goal is to achieve a profile where the molecule is not only potent and selective but also possesses the necessary "drug-like" properties to be effective in a living system. This often involves iterative design, synthesis, and testing, where SAR data are used to make targeted modifications aimed at improving specific preclinical parameters without sacrificing activity.

Rational Design Principles for Targeted Biological Function

The collective insights from SAR studies provide a set of rational design principles that can be used to create new analogues of 6-Hydroxy-N-(o-tolyl)picolinamide with specific, targeted biological functions. These principles are derived from understanding which molecular features are responsible for desired interactions with a biological target.

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. For example, in the development of novel hydroxyamidine-based IDO1 inhibitors, a structure-based approach was used to design a series of compounds. nih.gov This led to the discovery that a carbonyl group could serve as an effective bioisosteric replacement for a furazan ring, resulting in compounds with favorable enzymatic and cellular activities against IDO1. nih.gov

Key principles derived from the study of picolinamide analogues include:

Targeting Selectivity through Core Modification : As seen with antibacterial picolinamides, altering the core scaffold (e.g., picolinamide vs. isonicotinamide) can dramatically alter the selectivity profile. nih.gov

Exploiting Key Interactions : The 6-hydroxy group is a critical hydrogen bond donor. nih.gov Designs should protect this motif or replace it with groups that can perform a similar function.

Fine-Tuning with Substituents : Specific substitutions on the aryl ring can be used to enhance potency (e.g., para-electron-withdrawing groups) or to block unwanted metabolism. researchgate.net

Using Conformational Restriction : Introducing stereocenters or rigid rings can lock the molecule in its bioactive conformation, improving potency and selectivity. researchgate.net

By applying these principles, medicinal chemists can move beyond random screening and rationally design the next generation of 6-Hydroxy-N-(o-tolyl)picolinamide analogues optimized for a specific therapeutic purpose.

Computational and Theoretical Studies on 6 Hydroxy N O Tolyl Picolinamide and Its Interactions

Molecular Docking and Ligand-Target Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 6-Hydroxy-N-(o-tolyl)picolinamide, these simulations are instrumental in predicting how it might interact with biological targets such as proteins or nucleic acids.

Molecular docking simulations can identify potential binding pockets on a target macromolecule that can accommodate 6-Hydroxy-N-(o-tolyl)picolinamide. These studies can reveal the specific amino acid residues or nucleotides that are key to the interaction. The interaction modes, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex are also elucidated.

For instance, a hypothetical docking study of 6-Hydroxy-N-(o-tolyl)picolinamide with a protein kinase might reveal the following interactions:

| Interaction Type | Interacting Residue | Atom on 6-Hydroxy-N-(o-tolyl)picolinamide |

| Hydrogen Bond | Asp145 | Hydroxyl group |

| Hydrogen Bond | Lys72 | Picolinamide (B142947) nitrogen |

| Pi-Pi Stacking | Phe144 | o-tolyl group |

| Hydrophobic | Val57, Ala70, Leu133 | o-tolyl group |

This table is interactive. You can sort and filter the data.

A critical aspect of molecular docking is the calculation of the binding energy, which estimates the binding affinity between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction. These calculations are vital for ranking potential drug candidates and prioritizing them for further experimental testing.

Different scoring functions can be employed to calculate the binding energy, each with its own algorithm and level of accuracy. The binding energy is typically expressed in kcal/mol.

Quantum Mechanical Calculations for Electronic and Structural Properties

Quantum mechanical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and geometry of molecules. These methods are essential for understanding the intrinsic properties of 6-Hydroxy-N-(o-tolyl)picolinamide.

Electronic structure analysis can reveal the distribution of electrons within the 6-Hydroxy-N-(o-tolyl)picolinamide molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the regions of positive and negative electrostatic potential on the molecule, which can help in predicting how it will interact with other molecules.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Quantum mechanical calculations can be used to determine the most stable conformations of 6-Hydroxy-N-(o-tolyl)picolinamide by calculating the potential energy surface. nih.gov

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is also a critical consideration. For 6-Hydroxy-N-(o-tolyl)picolinamide, the keto-enol tautomerism of the picolinamide moiety can be investigated. Quantum mechanical calculations can predict the relative stability of the different tautomers and the energy barriers for their interconversion, which can have significant implications for its binding to a target. imist.manih.govresearchgate.net

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govnih.govmdpi.com MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of both the ligand and the target, and the stability of their complex. nih.govnih.govmdpi.com

These simulations can reveal how the binding of 6-Hydroxy-N-(o-tolyl)picolinamide might induce conformational changes in the target biomolecule, and how the complex behaves in a simulated physiological environment, often including water molecules and ions. The results of MD simulations can be used to refine the binding poses obtained from molecular docking and to calculate more accurate binding free energies.

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Force Field | AMBER |

| Solvent | Explicit Water |

This table is interactive. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR analyses on various amide derivatives have successfully created models to predict inhibitory effects on enzymes like xanthine oxidase. frontiersin.org These models often employ a variety of molecular descriptors that quantify the topological, geometric, and electronic features of the molecules. For instance, in a study of amide derivatives, descriptors were selected using both linear (heuristic method) and non-linear (XGBoost) techniques to build robust predictive models. frontiersin.org

Similarly, research on picolinamide derivatives has explored their structure-activity relationships for different biological targets. One study on picolinamide derivatives with a dimethylamine side chain investigated their potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. nih.gov The investigation revealed that the position of the side chain significantly influenced the inhibitory activity, with picolinamide derivatives showing stronger bioactivity than related benzamide derivatives. nih.gov Another study focused on picolinamide antibacterials targeting Clostridioides difficile, demonstrating how structural modifications could dramatically increase selectivity and potency. nih.gov

The development of a QSAR model for 6-Hydroxy-N-(o-tolyl)picolinamide would involve calculating a wide array of molecular descriptors. Based on studies of similar structures, these would likely include:

Steric Descriptors: Related to the size and shape of the molecule.

Electronic Descriptors: Such as charge distribution and dipole moment, which influence how the molecule interacts with its biological target. pensoft.net

Topological Descriptors: Quantifying molecular branching and connectivity.

Hydrophobicity Descriptors: Like LogP, which affects how a molecule moves through biological systems.

Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would likely be employed. These methods build 3D models and derive steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to predict activity. mdpi.com For example, a 3D-QSAR study on thieno-pyrimidine derivatives identified key structural features for inhibitory activity against triple-negative breast cancer, achieving high predictive accuracy. mdpi.com

The table below summarizes findings from QSAR studies on related compound classes, illustrating the types of descriptors and models that would be relevant for analyzing 6-Hydroxy-N-(o-tolyl)picolinamide.

| Compound Class | Target/Activity | Key Findings & Important Descriptors | QSAR Model Type |

| Amide Derivatives | Xanthine Oxidase Inhibition | A mix-kernel function support vector regression (MIX SVR) model showed the best results for prediction. frontiersin.org | Machine Learning (SVR, RF) |

| Picolinamide Derivatives | Acetylcholinesterase Inhibition | Side chain position is critical for activity and selectivity. Picolinamide core was more potent than benzamide. nih.gov | SAR |

| Picolinamide Analogues | Antibacterial (C. difficile) | Introduction of the picolinamide core resulted in exquisite potency and selectivity. nih.gov | SAR |

| Thieno-pyrimidine Derivatives | Breast Cancer Inhibition | Steric, electrostatic, and hydrophobic fields were key contributors to the model's predictive power. mdpi.com | 3D-QSAR (CoMFA/CoMSIA) |

| Dipicolinic Acid Derivatives | Antioxidant Activity | Important factors include a low number of double bonds, absence of tertiary nitrogen, and higher polarity. scispace.com | 2D-QSAR |

These studies collectively indicate that a robust QSAR model for 6-Hydroxy-N-(o-tolyl)picolinamide would need to consider a combination of electronic, steric, and hydrophobic properties to accurately predict its biological interactions and activity.

Machine Learning Approaches for Ligand Design and Reaction Optimization

Machine learning (ML) has become a transformative tool in drug discovery and chemical synthesis, capable of accelerating processes that were once resource-intensive and time-consuming. researchgate.netmdpi.comnih.govnih.gov These methods are applied at every stage, from identifying novel drug targets to optimizing the synthesis of lead compounds. nih.gov For compounds like 6-Hydroxy-N-(o-tolyl)picolinamide, ML can play a pivotal role in designing new, more effective analogs and in optimizing the chemical reactions used to produce them.

A pertinent example is the application of machine learning to accelerate the design of ligands and optimize reaction conditions for Cu(I)-catalyzed hydroxylation reactions involving 6-hydroxy picolinohydrazides, a class to which the parent structure of 6-Hydroxy-N-(o-tolyl)picolinamide belongs. In one study, researchers established ML models to speed up the discovery of highly efficient ligands for the hydroxylation of (hetero)aryl halides. This approach successfully circumvented the traditional, slower methods of ligand screening and reaction tuning.

The research demonstrated that specific ligands derived from the 6-hydroxypicolinamide scaffold showed exceptional efficiency. The use of ML models helped to rapidly identify key structural features of the ligands that led to improved catalytic activity.

The table below presents data on ligands developed using this machine learning-accelerated approach, highlighting their efficiency in catalysis.

| Ligand Name | Abbreviation | Application | Catalyst Loading | Key Outcome |

| N-(1,3-dimethyl-9H-carbazol-9-yl)-6-hydroxypicolinamide | 6-HPA-DMCA | Highly efficient for (hetero)aryl bromides | As low as 0.01 mol % (100 ppm) | Achieved a Turnover Number (TON) of 10,000 |

| N-(2,7-Di-tert-butyl-9H-carbazol-9-yl)-6-hydroxypicolinamide | 6-HPA-DTBCA | Superior activity for chloride substrates | 2-3 mol % | Enabled efficient hydroxylation reactions at 100 °C |

This research exemplifies how ML can guide ligand design. By training models on experimental data, it becomes possible to predict the performance of new, untested ligands, thereby focusing laboratory efforts on the most promising candidates. bioengineer.org The models can learn complex relationships between a ligand's structure and its performance in a catalytic cycle, considering various descriptors like steric and electronic properties. bioengineer.org

Beyond ligand design, ML algorithms are instrumental in reaction optimization. They can model how variables such as temperature, solvent, catalyst loading, and substrate concentration interact, predicting the optimal conditions to maximize yield and minimize byproducts. This is particularly valuable for developing robust and scalable synthesis processes for key pharmaceutical intermediates. The integration of ML into chemical research represents a significant step towards more efficient and targeted molecular design and synthesis. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel Picolinamide (B142947) Scaffolds

The inherent versatility of the picolinamide scaffold allows for extensive chemical modification to enhance therapeutic efficacy and target novel biological pathways. A notable area of investigation is the synthesis of new derivatives with unique substituent patterns to explore their structure-activity relationships (SAR).

One recent study focused on the design and synthesis of a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives as potential antitumor agents. nih.gov Through systematic modifications of the picolinamide core, researchers identified compounds with potent antiproliferative activity against various cancer cell lines. nih.gov This research underscores the adaptability of the picolinamide framework for developing targeted therapies beyond its traditional applications.

Another avenue of exploration involves the development of picolinamide-based compounds for agricultural applications. For instance, N-benzyl-6-methylpicolinamides have been identified as a promising scaffold for novel bleaching herbicides. This highlights the broad utility of the picolinamide chemical space in diverse fields of study.

The table below summarizes key findings from studies on novel picolinamide scaffolds.

| Scaffold/Derivative | Therapeutic Area/Application | Key Findings |

| 4-(4-formamidophenylamino)-N-methylpicolinamide | Oncology | Demonstrated potent antiproliferative activity in vitro and in vivo. nih.gov |

| N-benzyl-6-methylpicolinamide | Agriculture (Herbicides) | Identified as a novel scaffold for bleaching herbicides. |

Multi-Targeted Therapeutic Strategies (Preclinical)

Recognizing the complex and multifactorial nature of many diseases, researchers are increasingly pursuing multi-targeted therapeutic strategies. This approach aims to develop single chemical entities that can simultaneously modulate multiple biological targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

In preclinical studies, certain picolinamide derivatives have demonstrated multi-targeted mechanisms of action. For example, the aforementioned 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, compound 5q, was found to not only inhibit cancer cell proliferation but also to suppress angiogenesis and induce apoptosis and necrosis in tumor models. nih.gov This multi-pronged attack on cancer progression is a hallmark of a successful multi-targeted agent.

The development of such multi-targeted ligands often involves the strategic combination of pharmacophoric elements from different known active compounds. This molecular hybridization approach aims to create a new chemical entity with a unique and synergistic biological profile. The picolinamide scaffold, with its multiple points for chemical modification, is well-suited for the design of these sophisticated therapeutic agents.

Preclinical evaluation of these multi-targeted picolinamide derivatives is crucial to understanding their complex mechanisms of action and to identifying the most promising candidates for further development.

Sustainable Synthesis and Green Chemistry Approaches

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint and develop more sustainable manufacturing processes. mdpi.com These principles focus on the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient reactions. mdpi.comnih.govyoutube.com

In the context of picolinamide synthesis, green chemistry approaches aim to develop cleaner and more efficient routes to these valuable compounds. This includes the use of environmentally benign solvents, such as water, and the development of catalytic reactions that reduce waste and improve atom economy. mdpi.com For instance, research into the production of niacinamide, a related nicotinamide compound, has explored biocatalytic methods that offer a green alternative to traditional chemical hydration of nitriles. researchgate.net Such enzymatic processes can operate under mild conditions and with high selectivity, reducing the need for harsh reagents and minimizing byproduct formation. researchgate.net

Furthermore, the development of continuous flow manufacturing processes for picolinamide synthesis is another key area of green chemistry research. Continuous flow reactors can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and control.

The application of green chemistry principles to the synthesis of 6-Hydroxy-N-(o-tolyl)picolinamide and other picolinamide derivatives is an active area of research with the potential to deliver significant environmental and economic benefits.

| Green Chemistry Principle | Application in Picolinamide Synthesis |

| Use of Safer Solvents | Exploring water and other environmentally benign solvents. mdpi.com |

| Catalysis | Employing biocatalysts and other efficient catalytic systems to reduce waste. researchgate.net |

| Design for Energy Efficiency | Developing continuous flow processes to improve energy efficiency and process control. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for picolinamide synthesis. |

Integration of Artificial Intelligence and Automation in Discovery and Development

The integration of artificial intelligence (AI) and automation is revolutionizing the drug discovery and development landscape. These technologies have the potential to significantly accelerate the identification of novel drug candidates, optimize their properties, and streamline their development.

In the context of picolinamide research, AI and machine learning algorithms are being employed to analyze large datasets of chemical structures and biological activities to identify promising new scaffolds and predict their therapeutic potential. For example, machine learning models have been used to accelerate the design of 6-hydroxy picolinohydrazide ligands and to optimize the reaction conditions for their synthesis.

Automation is also playing an increasingly important role in the synthesis and testing of picolinamide derivatives. High-throughput screening platforms can rapidly evaluate the biological activity of large libraries of compounds, while automated synthesis platforms can accelerate the production of new derivatives for testing.

The synergy between AI and automation is creating a powerful new paradigm for drug discovery, enabling researchers to explore the chemical space of picolinamide derivatives with unprecedented speed and efficiency.

Exploration of Advanced Preclinical Disease Models

The successful translation of preclinical research findings into clinical applications is a major challenge in drug development. A key reason for this is the limited predictive validity of traditional preclinical models, such as immortalized cell lines and animal models. nih.gov To address this challenge, researchers are developing more sophisticated and physiologically relevant preclinical models that better recapitulate human disease.

For neurodegenerative diseases, where picolinamide derivatives may have therapeutic potential, advanced models such as organ-on-a-chip and 3D bioprinted tissues are emerging as powerful tools for preclinical drug evaluation. emulatebio.combiorxiv.orgnih.govtaylorfrancis.comnih.govnih.govmdpi.comhapres.comnih.gov

Organ-on-a-chip technology involves the creation of microfluidic devices that mimic the structure and function of human organs, such as the brain. emulatebio.comnih.govmdpi.comnih.govemulatebio.com These "brain-on-a-chip" models can incorporate different cell types of the central nervous system, such as neurons and glial cells, and can be used to study disease mechanisms and to test the efficacy and toxicity of new drug candidates in a more human-relevant context. emulatebio.comnih.gov

3D bioprinting is another innovative technology that allows for the fabrication of complex, three-dimensional tissue structures that more closely resemble native human tissues. biorxiv.orgnih.govtaylorfrancis.comnih.govhapres.com 3D bioprinted neural tissues can be used to create more accurate in vitro models of neurodegenerative diseases, enabling researchers to study disease progression and to screen for new therapeutic agents with greater predictive accuracy. biorxiv.orgtaylorfrancis.comnih.govhapres.com

The use of these advanced preclinical models is expected to improve the translatability of preclinical research on picolinamide derivatives and to increase the likelihood of success in clinical trials.

Q & A

Q. What are the key synthetic routes for 6-Hydroxy-N-(o-tolyl)picolinamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally analogous picolinamides, such as N-(o-tolyl)picolinamide, involves coupling picolinic acid derivatives with substituted anilines. For example, N-(o-tolyl)picolinamide (CAS: 1186663-28-4) is synthesized via a palladium-catalyzed C–H amination or direct coupling of o-toluidine with activated picolinic acid derivatives. Reaction optimization should focus on:

- Catalyst selection : Palladium or copper catalysts are commonly used for directing-group-assisted C–H activation .

- Solvent and temperature : Dichloromethane or THF at 60–80°C improves yield .

- Purification : Column chromatography (e.g., hexanes/ethyl acetate 70:30) is critical for isolating pure compounds .

Yield improvements (~47%) are achievable by adjusting stoichiometry and reaction time .

Q. How should researchers characterize 6-Hydroxy-N-(o-tolyl)picolinamide using spectroscopic methods?

Methodological Answer: Key characterization techniques include:

- 1H/13C NMR : Compare chemical shifts to analogous compounds (e.g., δ 10.09 ppm for amide NH in N-(o-tolyl)picolinamide ).

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 212.0949 for C13H12N2O ).

- Chromatography : Monitor purity via TLC (e.g., Rf = 0.35–0.55 in hexanes/ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for 6-Hydroxy-N-(o-tolyl)picolinamide across breast cancer cell lines?

Methodological Answer: Conflicting cytotoxicity data (e.g., IC50 variability) may arise from:

- Cell line heterogeneity : Validate results across multiple cell lines (e.g., MDA-MB-231 vs. MCF-7) .

- Assay conditions : Standardize protocols (e.g., MTT vs. ATP-based assays) and control for pH, serum concentration, and exposure time .

- Metabolic interference : Use LC-MS to verify compound stability and intracellular accumulation .

Refer to Table 4 in for comparative cytotoxicity predictions (Pa and Pi values) to identify outlier cell lines.

Q. What strategies are effective for modifying the picolinamide scaffold to enhance target selectivity?

Methodological Answer: Structure-activity relationship (SAR) studies should focus on:

- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO2) at the pyridine ring to modulate binding to kinases like c-Met .

- Bioisosteric replacements : Replace the o-tolyl group with m-tolyl or thiophene analogs to alter steric and electronic profiles .

- Directing-group optimization : Use Boc-protected picolinamides to improve catalytic turnover in C–H functionalization .

Synthetic protocols in provide templates for generating derivatives.

Q. How can researchers address inconsistencies in catalytic efficiency during picolinamide-directed C–H activation?

Methodological Answer: Contradictions in catalytic performance may stem from:

- Ligand effects : Screen phosphine ligands (e.g., PPh3 vs. Xantphos) to stabilize Pd or Ni intermediates .

- Substrate scope limitations : Test electron-deficient vs. electron-rich aryl substrates to identify reactivity trends .

- Reaction monitoring : Use in situ IR or NMR to detect intermediate species and adjust conditions dynamically .

Refer to for Ni-catalyzed esterification protocols that improve DG cleavage efficiency.

Experimental Design and Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response data in cytotoxicity studies?

Methodological Answer:

- Dose-response modeling : Fit IC50/IG50 data to a four-parameter logistic curve (Hill equation) using software like GraphPad Prism .

- Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

- Multivariate analysis : Use PCA or cluster analysis to identify patterns across cell lines and compound analogs .

Q. How should researchers design experiments to validate the metabolic stability of 6-Hydroxy-N-(o-tolyl)picolinamide?

Methodological Answer:

- In vitro assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- Plasma stability : Monitor degradation in human plasma at 37°C over 24 hours .

Specialized Methodological Guidance

Q. What are best practices for synthesizing and handling air-sensitive intermediates in picolinamide chemistry?

Methodological Answer:

- Schlenk techniques : Use flame-dried glassware and inert gas (N2/Ar) for moisture-sensitive steps .

- Stabilizing agents : Add molecular sieves (3Å) to reactions involving hygroscopic reagents .

- Safety protocols : Follow SDS guidelines (e.g., S24/25 for skin/eye protection) when handling toxic intermediates .

Q. How can researchers leverage computational tools to predict the regioselectivity of C–H functionalization?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states and identify kinetically favored pathways .

- Machine learning : Train models on existing datasets (e.g., Cambridge Structural Database) to predict directing group efficacy .

- Docking studies : Simulate binding poses with target proteins (e.g., kinases) to guide synthetic efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.